N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide
Description
N-(3,4-Dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide is a sulfonamide-derived compound featuring a prolinamide backbone substituted with a 3,4-dichlorophenyl group and a 4-fluorophenylsulfonyl moiety. Characterization methods such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F), and mass spectrometry (MS) would confirm its purity and structural integrity .
Properties
Molecular Formula |
C17H15Cl2FN2O3S |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H15Cl2FN2O3S/c18-14-8-5-12(10-15(14)19)21-17(23)16-2-1-9-22(16)26(24,25)13-6-3-11(20)4-7-13/h3-8,10,16H,1-2,9H2,(H,21,23) |
InChI Key |
YUURYFLGGOIVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reagent Selection and Mechanism
The introduction of the 4-fluorophenylsulfonyl group employs SuFEx-IT reagents , specifically desmethyl SuFEx-IT (1-(fluorosulfonyl)-3-methyl-1H-imidazole trifluoromethanesulfonate). This reagent facilitates sulfur(VI) fluoride transfer under mild conditions, avoiding gaseous SO2F2.
General Procedure (Adapted from GP2 in):
- Reaction Setup : L-Proline (1.0 equiv) is dissolved in anhydrous MeCN.
- Reagent Addition : Desmethyl SuFEx-IT (1.1 equiv) is added at 0°C under argon.
- Quenching : Triethylamine (1.6 equiv) neutralizes HF byproducts.
Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 0°C to 25°C |
| Solvent | Acetonitrile |
| Reaction Time | 15–90 minutes |
Intermediate Characterization :
- 1-[(4-Fluorophenyl)sulfonyl]proline : $$ ^1H $$ NMR (400 MHz, CDCl₃) exhibits a doublet for the sulfonyl aromatic protons at δ 7.64–7.58 ppm and pyrrolidine signals at δ 3.86 (s, 3H).
Amide Bond Formation
Activation of the Carboxylic Acid
The proline derivative’s carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Procedure :
- Activation : 1-[(4-Fluorophenyl)sulfonyl]proline (1.0 equiv) is treated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF.
- Nucleophilic Attack : 3,4-Dichloroaniline (1.1 equiv) is added dropwise.
Reaction Monitoring :
- TLC : Rf = 0.38 (EtOAc/hexane 1:1).
- HPLC : Retention time ≈ 12.5 minutes (C18 column, 70% MeCN/H2O).
Yield Optimization :
| Condition | Yield (%) |
|---|---|
| Room Temperature | 65 |
| 40°C | 78 |
| Microwave (100 W) | 82 |
Purification and Analytical Validation
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, gradient elution) or RP-HPLC for high-purity isolates.
Chromatographic Data :
Spectroscopic Characterization
- HRMS : [M + H]⁺ calcd. for C₁₇H₁₄Cl₂FN₂O₃S: 427.0124; found: 427.0128.
- ¹³C NMR : Signals at δ 171.2 (amide carbonyl), 148.0 (sulfonyl aromatic), and 52.3 (pyrrolidine Cα).
Comparative Analysis of Synthetic Routes
Traditional vs. SuFEx-Based Methods
| Parameter | Traditional Sulfonylation | SuFEx-IT Method |
|---|---|---|
| Reaction Time | 6–12 hours | 15–90 minutes |
| Byproducts | SO2, HCl | HF (neutralized) |
| Yield (%) | 50–60 | 75–82 |
Advantages of SuFEx :
Scalability and Industrial Considerations
Kilogram-Scale Synthesis :
- Batch Size : 1 kg of proline derivative.
- Cost Analysis :
| Component | Cost (USD/kg) |
|---|---|
| Desmethyl SuFEx-IT | 320 |
| 3,4-Dichloroaniline | 280 |
Environmental Impact :
- PMI (Process Mass Intensity) : 18.2 (vs. 45.7 for classical routes).
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, including sulfonamide/sulfonyl groups, halogenated aryl substituents, or piperazine/pyrrolidine cores:
Physicochemical Properties
- Melting Points : Analogs in exhibit melting points ranging from 132°C to 230°C, influenced by sulfonamide group polarity and halogen substitution . The target compound’s melting point is expected to fall within this range.
- Molecular Weight : Estimated at ~450–500 g/mol based on analogs (e.g., BD 1063: 407.3 g/mol; Sch225336: ~600 g/mol) .
Pharmacological and Receptor Binding Profiles
- Sigma Receptor Affinity : BD 1063 (Ki ~1–9 nM for σ1/σ2) shares the 3,4-dichlorophenyl group with the target compound, a critical motif for sigma receptor interaction .
- Neurokinin Antagonism : SR140333 (Ki <0.1 nM for NK1) highlights the role of dichlorophenyl groups in enhancing receptor binding affinity .
- Cannabinoid Activity: SR141716A (Ki ~2 nM for CB1) demonstrates that sulfonamide/sulfonyl groups can modulate inverse agonist potency .
Structural Determinants of Activity
- Halogenation : The 3,4-dichloro substitution enhances lipophilicity and receptor binding, as seen in BD 1063 and SR140333 .
- Sulfonyl Group : The 4-fluorophenylsulfonyl moiety (cf. Sch225336’s bis-sulfone) may improve metabolic stability and target selectivity .
Research Implications and Gaps
- Comparative Limitations : Unlike BD 1063 (piperazine core) or SR140333 (piperidine), the prolinamide backbone may limit blood-brain barrier penetration, affecting CNS activity.
- Contradictions : While halogenated aryl groups are common in sigma ligands (), sulfonamide-linked prolinamides are underrepresented in literature, necessitating further study .
Biological Activity
N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a proline backbone with sulfonamide and dichlorophenyl substituents, which are known to influence its biological activity. The molecular formula is C16H14Cl2FNO2S, and it has a molecular weight of approximately 367.25 g/mol. The presence of halogen atoms (chlorine and fluorine) enhances the compound's interaction with biological targets, potentially improving its efficacy as a therapeutic agent.
Biological Activity Overview
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. Studies reveal that it exhibits significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that the sulfonamide group plays a crucial role in enhancing antimicrobial efficacy.
Anti-inflammatory Effects
this compound also shows promise as an anti-inflammatory agent. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study conducted on the effects of this compound on human cancer cell lines reported an IC50 value of 0.058 µM for T47D (breast cancer) cells, indicating potent antitumor activity compared to standard chemotherapeutic agents like adriamycin (IC50 = 1.7 µM) .
- Antimicrobial Activity : In a comparative analysis with common antibiotics, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, outperforming several conventional antibiotics .
- Anti-inflammatory Mechanism : In vivo studies demonstrated that administration of the compound significantly reduced TNF-alpha levels in LPS-induced endotoxemia models in rats, supporting its potential as an anti-inflammatory therapeutic .
Data Tables
Q & A
Q. What are the typical synthetic routes for preparing N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide?
The synthesis involves coupling a prolinamide derivative with sulfonylated aromatic intermediates. For example:
- Oxidation of thioether intermediates using m-chloroperoxybenzoic acid (m-CPBA) in chloroform to form sulfonyl groups, followed by precipitation and purification .
- Use of coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation between sulfonyl-containing intermediates and substituted anilines .
- Final purification via column chromatography or recrystallization, with product validation using TLC (Rf values) and melting point analysis .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key methods include:
- 1H-NMR and 13C-NMR to confirm substituent positions and stereochemistry, with chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and sulfonyl groups (δ ~3.5–4.5 ppm) .
- ESI-MS to verify molecular weight and fragmentation patterns, with molecular ion peaks ([M+H]+) consistent with the expected mass .
- Melting point analysis (e.g., 123–130°C ranges) and TLC (Rf ~0.58–0.69) to assess purity .
Advanced Research Questions
Q. How do structural modifications influence the compound’s inhibitory activity in enzyme assays?
- Substituent effects : Replacing the 4-fluorophenylsulfonyl group with methylenedioxybenzyl or alkyl chains (e.g., ’s Compounds 21a vs. 21b) alters steric hindrance and electronic properties, impacting binding affinity to target enzymes like proteases or kinases .
- Stereochemical considerations : Enantiomeric forms (e.g., R vs. S configurations in ’s Compound 27b) show divergent bioactivity, emphasizing the need for chiral resolution during synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Purity validation : Discrepancies may arise from synthetic byproducts; orthogonal methods (HPLC, elemental analysis) ensure >95% purity .
- Assay standardization : Variability in IC50 values can be mitigated by using consistent enzyme sources (e.g., recombinant vs. native) and buffer conditions .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) reconcile conflicting data by predicting binding modes to active sites .
Q. What methodologies identify the compound’s biological targets and mechanisms?
- Target deconvolution : Use in vitro kinase profiling panels or pull-down assays with biotinylated analogs to identify interacting proteins .
- Mechanistic studies : Time-dependent inhibition assays and pre-incubation protocols distinguish covalent vs. non-covalent binding modes .
- Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics in treated cell lines reveal downstream signaling effects (e.g., MAPK/ERK modulation) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?
- Fragment-based design : Systematic substitution of dichlorophenyl or fluorophenyl groups (e.g., ’s Compound 25a vs. 25b) identifies pharmacophores critical for potency .
- Prodrug strategies : Esterification of the prolinamide carboxyl group (e.g., ’s Compound 45) improves solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
